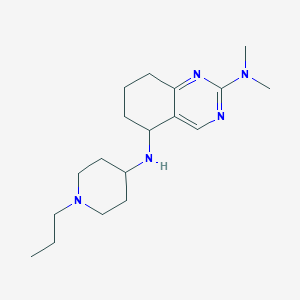![molecular formula C19H30N2O4 B6033933 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6033933.png)
1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. AMPP is a piperidine derivative that has a unique structure and properties that make it a promising candidate for further research and development. In
Mécanisme D'action
The mechanism of action of 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol is not fully understood. However, it has been suggested that 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol may induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell proliferation. Additionally, 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been found to induce cell death in cancer cells by activating apoptosis pathways. 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has also been shown to have antiviral properties, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol in lab experiments is its unique structure and properties, which make it a promising candidate for further research and development. Additionally, 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a versatile compound for studying various biological processes. However, one limitation of using 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol. One area of research is the development of 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol and its effects on various biological processes. Another area of research is the development of more efficient synthesis methods for 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol, which could make it more accessible for further research and development. Finally, more studies are needed to explore the potential side effects of 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol and its safety for human use.
Méthodes De Synthèse
The synthesis of 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol involves several steps, starting with the reaction of 4-methoxyphenol with allyl bromide to form 4-allyl-2-methoxyphenol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form 2-(2-allyloxyethoxy)ethyl 4-methoxyphenol. The next step involves the reaction of this intermediate with piperidine and sodium hydride to form 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been found to inhibit the replication of certain viruses, including the hepatitis C virus, which makes it a promising candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-[4-methoxy-2-[(prop-2-enylamino)methyl]phenoxy]propyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-3-8-20-12-15-11-18(24-2)4-5-19(15)25-14-17(23)13-21-9-6-16(22)7-10-21/h3-5,11,16-17,20,22-23H,1,6-10,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJCCQFPVOZBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![1-(3-methoxybenzyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B6033866.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)

![1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B6033887.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6033889.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6033895.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)
![1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6033910.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6033912.png)